molecular formula C17H18ClN5O2S B11197829 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(propan-2-yl)acetamide

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(propan-2-yl)acetamide

Cat. No.: B11197829
M. Wt: 391.9 g/mol
InChI Key: BTRPKABCSOWLBN-UHFFFAOYSA-N
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Description

2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazolopyrazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrazine core, followed by the introduction of the chlorophenylmethylsulfanyl group and the isopropylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are tailored to achieve the desired transformations with high selectivity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)-N-(PROPAN-2-YL)ACETAMIDE is unique due to its triazolopyrazine core and the presence of multiple functional groups, which confer diverse chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18ClN5O2S

Molecular Weight

391.9 g/mol

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C17H18ClN5O2S/c1-11(2)20-14(24)9-23-17(25)22-8-7-19-16(15(22)21-23)26-10-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,20,24)

InChI Key

BTRPKABCSOWLBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)N2C=CN=C(C2=N1)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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